
(Z)-2-hydroxy-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-hydroxy-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide, also known as HPI-1, is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied. In
Scientific Research Applications
Antibacterial Applications
The study by Qian (2019) focused on the synthesis and characterization of oxidovanadium(V) complexes with hydrazone and hydroxamate ligands, which demonstrated effective antibacterial activity against B. subtilis, S. aureus, and E. coli. The antibacterial efficacy was attributed to the structural features of the complexes, indicating potential applications in developing new antibacterial agents (Qian, 2019).
Anticancer Activity
Research by El-Tabl et al. (2015) on the synthesis and characterization of new metal complexes derived from hydroxybenzohydrazide ligands revealed potent cytotoxic effects against the growth of human liver cancer HepG2 cell lines. The metal complexes showed promising results compared to the clinically used drug Sorafenib (Nexavar), suggesting their potential as anticancer agents (El-Tabl et al., 2015).
Antimicrobial and Antitubercular Activity
Hegde et al. (2021) synthesized and characterized the Co(II), Ni(II), Cu(II), and Zn(II) complexes of aroylhydrazone with a quinolone core. These compounds exhibited significant antimicrobial and antitubercular activities, with the copper(II) complex showing the lowest minimum inhibitory concentration (MIC) against S. Aureus, indicating its potential as a potent antimicrobial agent (Hegde et al., 2021).
Sensor Applications
Nolan et al. (2005) developed fluorescein-based dyes for sensing biological Zn(II), demonstrating significant fluorescence enhancements upon Zn(II) coordination. These dyes, due to their high dynamic range and specificity, offer promising applications in biological Zn(II) detection (Nolan et al., 2005).
Antioxidant Activity
A study by Yadav et al. (2021) on the spectroscopic characterization and biological screening of mononuclear transition metal complexes with Schiff base hydrazones revealed excellent antioxidant activity. The copper(II) complexes were identified as potent antioxidants, suggesting their utility in oxidative stress-related therapeutic applications (Yadav et al., 2021).
properties
IUPAC Name |
2-hydroxy-N-(2-hydroxy-1-propylindol-3-yl)iminobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-2-11-21-14-9-5-3-7-12(14)16(18(21)24)19-20-17(23)13-8-4-6-10-15(13)22/h3-10,22,24H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIUCHWBVFBWMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

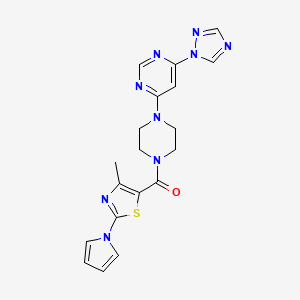
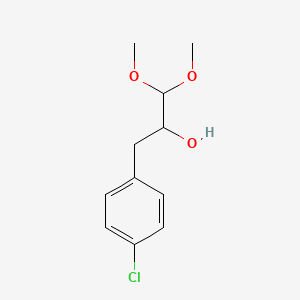
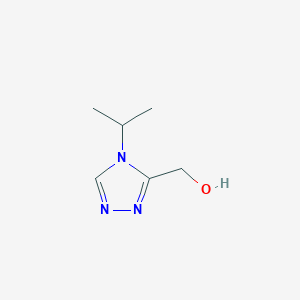
![N-({[2,3'-bifuran]-5-yl}methyl)-2,2-dimethylpropanamide](/img/structure/B2976586.png)
![6-Amino-5-[2-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-thiazol-4-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2976590.png)
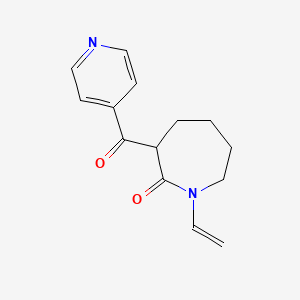

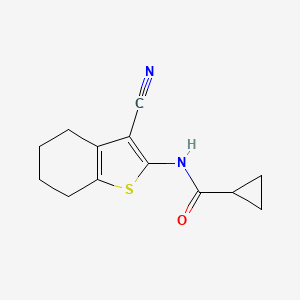
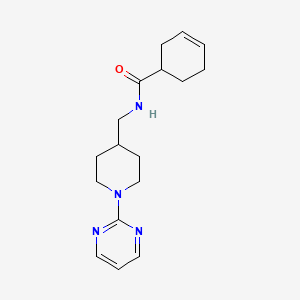


![N-(oxolan-2-ylmethyl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2976602.png)
![7-(Benzo[d][1,3]dioxol-5-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane](/img/structure/B2976603.png)
